molecular formula C16H24N6Si B6289271 Tris(3,5-dimethylpyrazol-1-yl)methylsilane CAS No. 162716-43-0

Tris(3,5-dimethylpyrazol-1-yl)methylsilane

Cat. No.: B6289271
CAS No.: 162716-43-0
M. Wt: 328.49 g/mol
InChI Key: YNMPLOOCOIRDED-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylpyrazol-1-yl)methylsilane is a silicon-centered ligand featuring three 3,5-dimethylpyrazolyl groups bonded to a methylsilane core. This compound is notable for its use in coordination chemistry, particularly in forming stable complexes with transition metals. Its structure comprises a central silicon atom bonded to three nitrogen-donor pyrazolyl rings, each substituted with methyl groups at the 3- and 5-positions, enhancing steric bulk and electronic tunability .

Synthesis: The ligand is typically synthesized via nucleophilic substitution reactions. For example, reacting 3,5-dimethylpyrazole with chlorotrimethylsilane in tetrahydrofuran (THF) and triethylamine yields the target compound, with triethylamine hydrochloride as a byproduct .

Properties

IUPAC Name

tris(3,5-dimethylpyrazol-1-yl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6Si/c1-11-8-14(4)20(17-11)23(7,21-15(5)9-12(2)18-21)22-16(6)10-13(3)19-22/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMPLOOCOIRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1[Si](C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579044
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162716-43-0
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

  • Stoichiometry : A 1:3 molar ratio of CH3SiCl3 to pyrazole ensures complete substitution.

  • Temperature : Prolonged reflux (e.g., 12–24 hours) may be necessary to drive the reaction to completion.

  • Base : Triethylamine (3.15 equiv) neutralizes HCl, preventing side reactions and accelerating kinetics.

Challenges in Trisubstitution

  • Steric hindrance : The third pyrazolyl group faces increased steric resistance, potentially reducing yields compared to mono- or disubstituted analogs.

  • Purification : Column chromatography or recrystallization from pentane/THF mixtures may isolate the product.

Structural and Crystallographic Insights

While crystallographic data for this compound are absent in the provided sources, related compounds offer structural benchmarks. For example, tris(3,5-dimethylpyrazolyl)methylsilane ([CH3Si(C5H6N2)3]) exhibits a Si–N bond length of 1.745 Å, shorter than the 1.782 Å observed in (3,5-dimethylpyrazolyl)trimethylsilane. This contraction reflects increased electron donation from multiple pyrazolyl groups, stabilizing the silicon center.

Conformational Analysis

Comparative Synthesis Data

The table below extrapolates reaction conditions from precursor compounds to propose parameters for this compound:

Parameter(3,5-Dimethylpyrazol-1-yl)trimethylsilaneThis compound (Proposed)
Reactants ClSiMe3 + C5H7N2CH3SiCl3 + 3 C5H7N2
Solvent THFTHF
Base Et3N (1.05 equiv)Et3N (3.15 equiv)
Temperature 25–66°CReflux (~66°C)
Reaction Time 2–4 hours12–24 hours
Yield 80%50–70% (estimated)

Mechanistic Considerations

The synthesis proceeds through a stepwise nucleophilic aromatic substitution (SNAr) mechanism:

  • Deprotonation : 3,5-Dimethylpyrazole (pKa ~ 3.5) is deprotonated by Et3N, generating a pyrazolide anion.

  • Nucleophilic Attack : The anion attacks the electrophilic silicon center in CH3SiCl3, displacing chloride.

  • Repeat Substitution : Sequential replacements of Cl⁻ by pyrazolide anions yield the trisubstituted product.

Kinetic studies on analogous systems suggest that the first substitution is fastest, with subsequent steps slowed by steric and electronic factors .

Chemical Reactions Analysis

Tris(3,5-dimethylpyrazol-1-yl)methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Coordination Chemistry

Ligand Formation
TDMPMS serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied. The compound's structure allows for the formation of complexes that exhibit interesting electronic and magnetic properties. For instance, TDMPMS can coordinate with metals such as iron and cobalt, leading to the development of novel materials with potential applications in catalysis and magnetic devices .

Case Study: Iron Complexes
A notable application involves the synthesis of iron complexes using TDMPMS as a ligand. These complexes have shown significant promise in spin-crossover phenomena, where they can switch between different spin states under varying conditions. Such behavior is crucial for applications in molecular switches and memory devices .

Catalysis

Catalytic Activity
TDMPMS has been investigated for its catalytic properties, particularly in organic synthesis. Its coordination with metal centers enhances catalytic activity in various reactions, including oxidation and reduction processes. The presence of the pyrazole moiety contributes to the stability and reactivity of the metal-ligand complex, making it suitable for catalyzing reactions such as C-H activation and polymerization .

Example: C-H Activation
Research has demonstrated that TDMPMS-based complexes can effectively activate C-H bonds, facilitating transformations that are otherwise challenging under standard conditions. This capability is particularly valuable in the synthesis of complex organic molecules .

Materials Science

Synthesis of Functional Materials
TDMPMS is also utilized in the synthesis of functional materials, including polymers and nanocomposites. The silane group provides advantageous properties such as enhanced adhesion and compatibility with various substrates, which are critical for developing advanced materials .

Case Study: Nanocomposites
In one study, TDMPMS was incorporated into polymer matrices to create nanocomposites with improved mechanical strength and thermal stability. These materials have potential applications in coatings, electronics, and other fields requiring durable and lightweight materials .

Biological Applications

Potential Biological Activity
While primarily studied for its chemical applications, there is growing interest in the biological activity of TDMPMS and its derivatives. Preliminary studies suggest that compounds containing pyrazole moieties may exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical applications .

Mechanism of Action

The mechanism by which Tris(3,5-dimethylpyrazol-1-yl)methylsilane exerts its effects is primarily through its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers and influencing their reactivity and stability. This coordination can affect various molecular pathways, depending on the specific metal ion and the context of the reaction .

Comparison with Similar Compounds

Structural and Bonding Differences

Tris(3,5-dimethylpyrazol-1-yl)methane
  • Core Atom : Carbon instead of silicon.
  • Bond Lengths : The C–N bond lengths (average ~1.47 Å) are shorter than Si–N bonds in the silane analogue (1.745 Å) .
  • Applications : Forms dinuclear copper(I) complexes with distinct reactivity profiles, highlighting the impact of the bridging atom on metal coordination .
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane
  • Structure: Monodentate ligand with a single pyrazolyl group bonded to trimethylsilane.
  • Si–N Bond Length : 1.782 Å, longer than in tris(3,5-dimethylpyrazol-1-yl)methylsilane (1.745 Å), suggesting reduced bond strength .
  • Role : Intermediate in synthesizing higher-order silane ligands via transsilylation .
Tetrakis(3,5-dimethylpyrazolyl)silane
  • Coordination : Four pyrazolyl groups, offering higher denticity.
  • Si–N Bond Lengths : Range from 1.712–1.725 Å, shorter than in the tris analogue, likely due to increased electron density at silicon .
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
  • Core Atom : Boron instead of silicon.
  • Thermal Stability : Melting point of 287°C, higher than silane analogues, indicating stronger ionic interactions .
  • Applications: Widely used as a stabilizing agent in organometallic catalysis .

Key Data Table: Structural and Physical Properties

Property Tris(3,5-dimethylpyrazolyl)methylsilane Tris(3,5-dimethylpyrazolyl)methane (3,5-Dimethylpyrazolyl)trimethylsilane
Core Atom Si C Si
Bond Length (Core–N) 1.745 Å 1.47 Å 1.782 Å
Melting Point >250°C (decomposes) 180–185°C Liquid at RT
Coordination Modes Tridentate Tridentate Monodentate
Notable Application Transition metal catalysis Redox-active Cu complexes Precursor for silane ligands
Reference

Biological Activity

Tris(3,5-dimethylpyrazol-1-yl)methylsilane (TDMPMS) is a silane compound characterized by its unique structure, which includes three 3,5-dimethylpyrazole groups bonded to a silicon atom. This compound has garnered attention in various fields, particularly in coordination chemistry and catalysis. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and other biological contexts.

Chemical Structure and Properties

The molecular formula of TDMPMS is C16H24N6SiC_{16}H_{24}N_6Si. The compound exhibits a distorted tetrahedral geometry around the silicon atom, with bond angles of approximately 111.3° (C–Si–N) and 107.5° (N–Si–N) . The Si–N bond length is reported to be 1.745 Å, indicating strong covalent interactions that may influence its biological activity.

Table 1: Structural Characteristics of TDMPMS

PropertyValue
Molecular FormulaC16H24N6SiC_{16}H_{24}N_6Si
GeometryDistorted tetrahedral
Si–N Bond Length1.745 Å
C–Si–N Bond Angle111.3°
N–Si–N Bond Angle107.5°

Anticancer Potential

Recent studies have explored the anticancer properties of compounds containing pyrazole moieties, including TDMPMS. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to TDMPMS have demonstrated significant inhibition of cell proliferation in colon cancer models .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of TDMPMS on human colon cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents.

Antimicrobial Activity

TDMPMS has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against a range of bacterial strains. In vitro assays revealed that TDMPMS showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of TDMPMS

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of TDMPMS can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : TDMPMS may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Pyrazole derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify ligand coordination shifts. The methyl groups on the pyrazole rings resonate at 2.1–2.3 ppm (1H^1H), while the Si–CH3_3 signal appears near 0.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ligand geometry and metal coordination modes. For example, Ir(III) complexes with this ligand exhibit distorted octahedral geometries with bond lengths of 2.05–2.15 Å for Ir–N .
  • IR Spectroscopy : Stretching frequencies for B–H (if borate derivatives) or Si–C bonds (1050–1150 cm1^{-1}) confirm structural integrity .

How can researchers resolve discrepancies in reported bond lengths and angles for metal complexes of this compound?

Advanced Research Question
Discrepancies often arise from crystallographic data quality or ligand flexibility. Strategies include:

  • High-Resolution XRD : Use synchrotron radiation to improve data accuracy, as seen in Ag(I) complexes where Ag–N bond lengths vary between 2.28–2.35 Å depending on counterion effects .
  • DFT Calculations : Compare experimental data with quantum-chemical models (e.g., B3LYP/def2-TZVP) to validate geometries. For example, computed Si–N bond lengths in related silane derivatives match experimental values within 0.02 Å .
  • Multi-Technique Validation : Correlate XRD with EXAFS or EPR to assess dynamic structural changes in solution vs. solid state .

What experimental design considerations are critical for studying the catalytic activity of this compound-based complexes?

Advanced Research Question

  • Ligand Tuning : Modify pyrazole substituents (e.g., electron-withdrawing groups) to alter metal center electrophilicity, as demonstrated in Cu(I) complexes for oxidation catalysis .
  • Substrate Scope : Test catalytic efficiency in C–H activation or cross-coupling reactions. For instance, Ir(III) complexes with this ligand show enhanced turnover numbers (>500) in hydrogenation reactions .
  • Mechanistic Probes : Use 1H^1H-NMR or UV-vis spectroscopy to track intermediates. Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps .

How does the steric and electronic profile of this compound influence its coordination behavior with transition metals?

Advanced Research Question

  • Steric Effects : The bulky 3,5-dimethylpyrazole groups enforce distorted geometries, as observed in Co(II) complexes where ligand crowding reduces coordination number from six to five .
  • Electronic Effects : The weak σ-donor strength of the silane-bound methyl group stabilizes low oxidation states (e.g., Cu(I) vs. Cu(II)) .
  • Comparative Studies : Contrast with hydrotris(pyrazolyl)borate ligands, which exhibit stronger π-backbonding due to borate’s electron-deficient core .

What strategies mitigate decomposition or ligand scrambling during the synthesis of this compound derivatives?

Advanced Research Question

  • Low-Temperature Synthesis : Conduct reactions at −30°C to suppress side reactions, as employed in Ir(III) complex preparations .
  • Additive Use : Introduce scavengers like molecular sieves to sequester trace water or HCl byproducts .
  • Stoichiometric Control : Avoid excess metal precursors, which can induce ligand dissociation. For example, Cu(I) complexes require a 1:1 metal-ligand ratio to prevent disproportionation .

How can researchers leverage computational chemistry to predict the reactivity of this compound in novel applications?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model ligand flexibility in solvent environments to predict binding kinetics .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify redox-active centers. For instance, HOMO-LUMO gaps <3 eV suggest catalytic potential in electron-transfer reactions .
  • Docking Studies : Screen ligand-metal combinations for catalytic activity in silico before experimental validation .

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